molecular formula C22H17FN2O4S2 B2822569 (3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894684-76-5

(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2822569
CAS No.: 894684-76-5
M. Wt: 456.51
InChI Key: AMUAVYSCOHIBAO-NDENLUEZSA-N
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Description

The compound, a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative, features a fused bicyclic core with a sulfone group (2,2-dioxide), a 4-fluorobenzyl substituent at position 1, and a (Z)-configured enamine moiety at position 3 linked to a 4-acetylphenyl group. The acetyl group on the phenyl ring may enhance binding affinity through hydrogen bonding, while the fluorine atom on the benzyl group could influence metabolic stability and lipophilicity .

Properties

IUPAC Name

(3Z)-3-[(4-acetylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S2/c1-14(26)16-4-8-18(9-5-16)24-12-20-21(27)22-19(10-11-30-22)25(31(20,28)29)13-15-2-6-17(23)7-3-15/h2-12,24H,13H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUAVYSCOHIBAO-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a complex organic molecule characterized by its unique thieno-thiazin core structure. This structure is often associated with various biological activities, making it a subject of interest in medicinal chemistry. The presence of functional groups such as an acetylphenyl amine and a fluorobenzyl moiety may contribute to its pharmacological properties.

  • Molecular Formula : C16H14F N O3 S2
  • Molar Mass : 335.41 g/mol
  • CAS Number : 1710195-44-0

Antimicrobial Activity

Research indicates that compounds with similar thieno-thiazin structures exhibit antimicrobial properties. For instance, derivatives of thieno[2,3-b]pyridine have shown significant activity against various bacterial strains. The structural similarities suggest that our compound may also possess antimicrobial effects, warranting further investigation into its efficacy against pathogens.

Anticancer Potential

The thieno-thiazin framework has been linked to anticancer activity in various studies. For example, benzothiazoles and thiazolidinones have demonstrated significant cytotoxic effects against cancer cell lines. Given the structural characteristics of the target compound, it is hypothesized that it may interact with cellular pathways involved in cancer progression.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using techniques such as:

  • Molecular docking
  • In vitro assays
  • Cell viability tests

These methods can elucidate how the compound interacts with biological targets and its subsequent effects on cellular functions.

Structure-Activity Relationship (SAR)

A detailed SAR analysis can provide insights into how modifications to the molecular structure influence biological activity. The following table summarizes findings from related compounds:

Compound NameStructure TypeNotable Biological Activity
Thieno[2,3-b]pyridine derivativesHeterocyclicAntimicrobial
ThiazolidinonesSulfur-containing ringAntidiabetic
BenzothiazolesHeterocyclicAnticancer

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating thieno[2,3-b]pyridine derivatives found significant inhibition against Staphylococcus aureus and Escherichia coli. The structural features correlated with enhanced membrane permeability and interaction with bacterial ribosomes.
  • Cytotoxicity Against Cancer Cells : Research on thiazolidinone derivatives indicated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis induction through mitochondrial pathways.
  • Allosteric Modulation : Studies on related compounds have explored their role as allosteric enhancers at G protein-coupled receptors (GPCRs), suggesting that similar mechanisms could be applicable to the target compound in modulating receptor activity.

Comparison with Similar Compounds

Substituent Variations in Thieno-Thiazinone Derivatives

Key analogs differ in substituent patterns, which critically impact physicochemical and biological properties:

Compound Name R1 (Position 1) R2 (Position 3) Key Features
Target Compound 4-Fluorobenzyl 4-Acetylphenylaminomethylene Enhanced electronic effects from acetyl and fluorine; Z-configuration
(3Z)-3-{[(2-Fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 4-Methylbenzyl 2-Fluorophenylaminomethylene Reduced steric hindrance with methyl group; ortho-fluorine may hinder rotation
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione N/A (Triazole core) 3-Fluorophenyl Simpler triazole-thione scaffold; high synthetic yield (85%)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl 2-Chlorobenzylideneamino Chlorine substituents enhance halogen bonding; E-configuration

Key Observations :

  • Stereochemistry : The Z-configuration in the target compound may favor specific binding interactions, whereas E-configured analogs (e.g., ) exhibit distinct spatial arrangements.
  • Synthetic Accessibility: The triazole-thione analog achieves an 85% yield via a fusion method, suggesting that simplified cores are more synthetically tractable than the thieno-thiazinone system.

Structural and Spectroscopic Comparisons

  • NMR Data: While direct NMR data for the target compound are unavailable, analogs like the triazole-thione and quinazolinone derivatives show characteristic ¹H-NMR signals for aromatic protons (δ 6.8–8.2 ppm) and methyl/methylene groups (δ 2.1–4.5 ppm). The acetyl group in the target compound would likely exhibit a carbonyl signal near δ 200 ppm in ¹³C-NMR .
  • Crystallography : Tools like SHELXL and WinGX are critical for confirming configurations in similar compounds. For example, the triazole-thione in was resolved using single-crystal X-ray diffraction, revealing hydrogen-bonded networks.

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